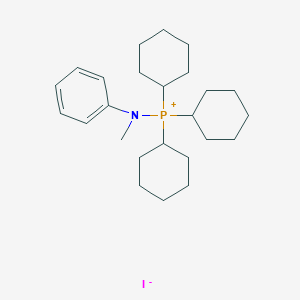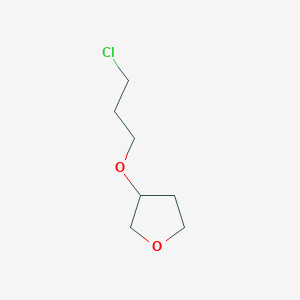
1,8-Bis((2-ethylhexyl)amino)anthracene-9,10-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,8-Bis((2-ethylhexyl)amino)anthracene-9,10-dione is an organic compound belonging to the anthraquinone family. Anthraquinones are known for their vibrant colors and are widely used in dyes and pigments. This particular compound is characterized by its two ethylhexylamino groups attached to the anthracene-9,10-dione core, which imparts unique chemical and physical properties.
Vorbereitungsmethoden
The synthesis of 1,8-Bis((2-ethylhexyl)amino)anthracene-9,10-dione typically involves the reaction of anthracene-9,10-dione with 2-ethylhexylamine. The process can be carried out under various conditions, including:
Gas-phase fixed-bed oxidation: In this method, anthracene is vaporized and mixed with air, then passed through an oxidation chamber at around 389°C in the presence of a vanadium pentoxide catalyst.
Liquid-phase oxidation: This involves dissolving anthracene in a solvent like trichlorobenzene, followed by the addition of nitric acid at 105-110°C.
Analyse Chemischer Reaktionen
1,8-Bis((2-ethylhexyl)amino)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in dye synthesis.
Reduction: Reduction reactions can convert the quinone form back to the hydroquinone form.
Substitution: The amino groups can participate in substitution reactions, where they are replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like nitric acid and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1,8-Bis((2-ethylhexyl)amino)anthracene-9,10-dione has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various dyes and pigments.
Industry: It is used in the production of organic redox flow batteries due to its redox-active properties.
Wirkmechanismus
The mechanism of action of 1,8-Bis((2-ethylhexyl)amino)anthracene-9,10-dione involves its interaction with cellular components. In biological systems, it can intercalate into DNA, disrupting replication and transcription processes. This intercalation is facilitated by the planar structure of the anthracene core, which allows it to insert between DNA base pairs . Additionally, the compound can inhibit topoisomerase II, an enzyme crucial for DNA replication .
Vergleich Mit ähnlichen Verbindungen
1,8-Bis((2-ethylhexyl)amino)anthracene-9,10-dione can be compared with other anthraquinone derivatives such as:
Mitoxantrone: Known for its use in cancer therapy, mitoxantrone also inhibits topoisomerase II but has different side chains.
Ametantrone: Another anticancer agent with similar core structure but different substituents.
1,4-Diaminoanthraquinones: These compounds are used in redox flow batteries and have multiple oxidation states.
The uniqueness of this compound lies in its specific substituents, which impart distinct solubility and reactivity properties, making it suitable for specialized applications in both scientific research and industry.
Eigenschaften
CAS-Nummer |
825190-77-0 |
|---|---|
Molekularformel |
C30H42N2O2 |
Molekulargewicht |
462.7 g/mol |
IUPAC-Name |
1,8-bis(2-ethylhexylamino)anthracene-9,10-dione |
InChI |
InChI=1S/C30H42N2O2/c1-5-9-13-21(7-3)19-31-25-17-11-15-23-27(25)30(34)28-24(29(23)33)16-12-18-26(28)32-20-22(8-4)14-10-6-2/h11-12,15-18,21-22,31-32H,5-10,13-14,19-20H2,1-4H3 |
InChI-Schlüssel |
HBRVCHFYZOPXAC-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(CC)CNC1=CC=CC2=C1C(=O)C3=C(C2=O)C=CC=C3NCC(CC)CCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


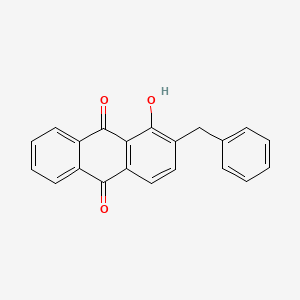
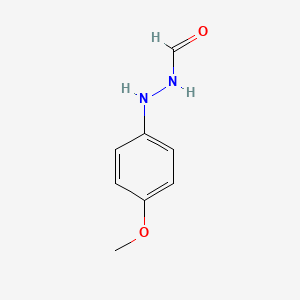

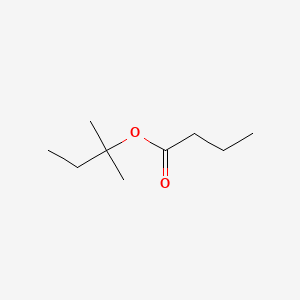


![7-Benzyl-4-(3,4-difluorobenzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13145634.png)
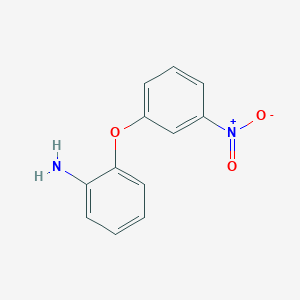
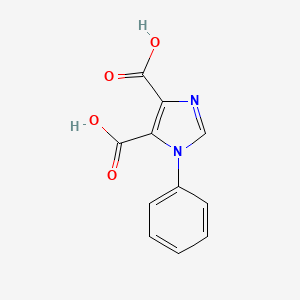
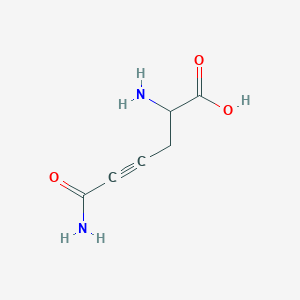
![4-Methyl-1-[2-(methylsulfanyl)ethyl]-1H-pyrazol-3-amine](/img/structure/B13145656.png)

